![molecular formula C11H19IO B13302448 [(2-Iodocyclopentyl)oxy]cyclohexane](/img/structure/B13302448.png)
[(2-Iodocyclopentyl)oxy]cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Iodocyclopentyl)oxy]cyclohexane is an organic compound with the molecular formula C11H19IO It is a cycloalkane derivative, characterized by the presence of an iodine atom attached to a cyclopentyl group, which is further connected to a cyclohexane ring through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Iodocyclopentyl)oxy]cyclohexane typically involves the iodination of cyclopentanol followed by etherification with cyclohexanol. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The etherification step may involve the use of a strong acid catalyst to promote the formation of the ether bond between the iodocyclopentyl and cyclohexane moieties.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and etherification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity products suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
[(2-Iodocyclopentyl)oxy]cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding cyclopentyl ethers.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products
Oxidation: Cyclopentanone or cyclopentanoic acid derivatives.
Reduction: Cyclopentyl ethers.
Substitution: Hydroxycyclopentyl or aminocyclopentyl derivatives.
Scientific Research Applications
[(2-Iodocyclopentyl)oxy]cyclohexane has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(2-Iodocyclopentyl)oxy]cyclohexane involves its interaction with molecular targets through its iodine and ether functionalities. The iodine atom can participate in halogen bonding, while the ether linkage can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentyl methyl ether: Similar in structure but lacks the iodine atom.
Cyclohexyl iodide: Contains an iodine atom but lacks the ether linkage.
Cyclopentanol: The parent alcohol used in the synthesis of [(2-Iodocyclopentyl)oxy]cyclohexane.
Uniqueness
This compound is unique due to the combination of its iodine atom and ether linkage, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H19IO |
|---|---|
Molecular Weight |
294.17 g/mol |
IUPAC Name |
(2-iodocyclopentyl)oxycyclohexane |
InChI |
InChI=1S/C11H19IO/c12-10-7-4-8-11(10)13-9-5-2-1-3-6-9/h9-11H,1-8H2 |
InChI Key |
XXTXRDGFGBFTNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2CCCC2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[(2-Bromo-5-chlorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13302373.png)

![4-Chloro-2-(cyclobutylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B13302381.png)
![Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine](/img/structure/B13302385.png)
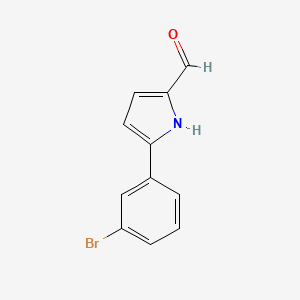
![1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B13302397.png)
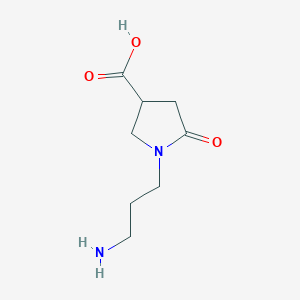
amine](/img/structure/B13302402.png)
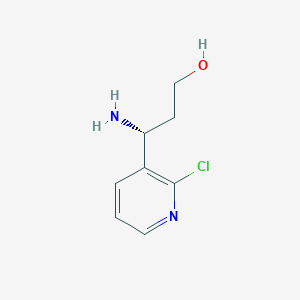

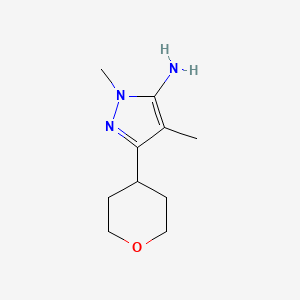
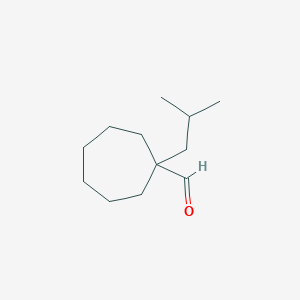
![(Pyridin-2-ylmethyl)[2-(thiophen-2-YL)ethyl]amine](/img/structure/B13302456.png)
